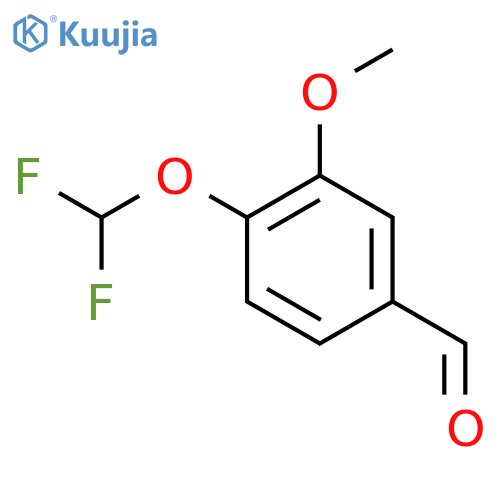

Cas no 162401-70-9 (4-(Difluoromethoxy)-3-methoxybenzaldehyde)

4-(Difluoromethoxy)-3-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-4-(difluoromethoxy)benzaldehyde

- 4-(Difluoromethoxy)-3-methoxybenzaldehyde

- 4-Difluoromethoxy-3-methoxybenzaldehyde

- 4-Difluoromethoxy-3-Methoxy-Benzaldehyde

- Benzaldehyde,4-(difluoromethoxy)-3-methoxy-

- AKOS B014002

- TIMTEC-BB SBB009330

- ART-CHEM-BB B014002

- Benzaldehyde, 4-(difluoromethoxy)-3-methoxy-

- KGPOVKAYCXTCQS-UHFFFAOYSA-N

- ZIN

- AM20060877

- A23098

- EN300-01171

- 4-(difluoromethoxy)-3-methoxy benzaldehyde

- GS-3642

- A1-04475

- AC-28472

- SCHEMBL140472

- AKOS000111485

- CL8350

- 162401-70-9

- SY034458

- DTXSID40390295

- MFCD03412217

- CS-W023076

- Z55671898

- FT-0643570

- AKOS BBS-00006582

- ASINEX-REAG BAS 11524503

- 4-(DIFLUOROMETHOXY)-3-METHOXYBENZALDEHYDE, 98% MIN.

- DB-011238

- STK262896

- ALBB-000249

- 4-(Difluoromethoxy)-3-methoxy-benzaldehyde

- BBL015354

-

- MDL: MFCD03412217

- インチ: 1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3

- InChIKey: KGPOVKAYCXTCQS-UHFFFAOYSA-N

- SMILES: FC([H])(OC1C([H])=C([H])C(C([H])=O)=C([H])C=1OC([H])([H])[H])F

計算された属性

- 精确分子量: 202.04400

- 同位素质量: 202.044

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 187

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 35.5

じっけんとくせい

- 密度みつど: 1.26

- Boiling Point: 105-106°C 1mm

- フラッシュポイント: 113.5°C

- Refractive Index: 1.5155

- PSA: 35.53000

- LogP: 2.10910

- 敏感性: Air Sensitive

4-(Difluoromethoxy)-3-methoxybenzaldehyde Security Information

- Signal Word:Warning

- 危害声明: H315-H319

- Warning Statement: P305+P351+P338

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- 安全术语:S26-36/37/39

- Risk Phrases:R36/37/38

- HazardClass:IRRITANT

- 储存条件:Inert atmosphere,2-8°C

4-(Difluoromethoxy)-3-methoxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-(Difluoromethoxy)-3-methoxybenzaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D445208-10mg |

4-(Difluoromethoxy)-3-methoxybenzaldehyde |

162401-70-9 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-01171-5.0g |

4-(difluoromethoxy)-3-methoxybenzaldehyde |

162401-70-9 | 95% | 5g |

$46.0 | 2023-05-01 | |

| Ambeed | A140493-5g |

4-(Difluoromethoxy)-3-methoxybenzaldehyde |

162401-70-9 | 97% | 5g |

$17.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069916-5g |

3-Methoxy-4-(difluoromethoxy)benzaldehyde |

162401-70-9 | 98% | 5g |

¥187 | 2023-04-15 | |

| abcr | AB134800-100 g |

4-(Difluoromethoxy)-3-methoxybenzaldehyde, 98%; . |

162401-70-9 | 98% | 100g |

€858.00 | 2023-05-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1262-5G |

4-(difluoromethoxy)-3-methoxybenzaldehyde |

162401-70-9 | 95% | 5g |

¥ 653.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069916-25g |

3-Methoxy-4-(difluoromethoxy)benzaldehyde |

162401-70-9 | 98% | 25g |

¥604 | 2023-04-15 | |

| eNovation Chemicals LLC | D544914-5g |

4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE |

162401-70-9 | 97% | 5g |

$250 | 2024-06-05 | |

| Apollo Scientific | PC3425-5g |

4-(Difluoromethoxy)-3-methoxybenzaldehyde |

162401-70-9 | 97% | 5g |

£16.00 | 2025-02-21 | |

| Ambeed | A140493-100g |

4-(Difluoromethoxy)-3-methoxybenzaldehyde |

162401-70-9 | 97% | 100g |

$215.0 | 2025-02-21 |

4-(Difluoromethoxy)-3-methoxybenzaldehyde 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

4-(Difluoromethoxy)-3-methoxybenzaldehydeに関する追加情報

Introduction to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9)

4-(Difluoromethoxy)-3-methoxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 162401-70-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This aromatic aldehyde features a unique structural motif, combining a benzaldehyde core with two electron-withdrawing and electron-donating substituents: a difluoromethoxy group at the 4-position and a methoxy group at the 3-position. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The significance of 4-(Difluoromethoxy)-3-methoxybenzaldehyde lies in its potential applications across multiple domains, including medicinal chemistry, materials science, and fine chemical synthesis. The presence of both fluorine atoms in the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the methoxy group contributes to electronic modulation, influencing reactivity and binding affinity in biological systems.

In recent years, there has been growing interest in exploring the pharmacological properties of aromatic aldehydes with halogenated and alkoxyl substituents. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural framework of 4-(Difluoromethoxy)-3-methoxybenzaldehyde provides an excellent scaffold for further derivatization, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of this compound is its role as a key intermediate in synthesizing more complex molecules. For instance, it can be readily transformed into heterocyclic derivatives or incorporated into larger peptidomimetic structures through condensation reactions with amino acids or other nucleophiles. Such transformations are pivotal in drug discovery pipelines, where rapid access to structurally diverse libraries is essential for hit identification and optimization.

The difluoromethoxy moiety, in particular, has been extensively studied for its ability to modulate enzyme interactions. Fluorine atoms are known to influence molecular interactions by altering electronic distributions and steric properties, which can lead to enhanced binding affinity or selectivity. This feature makes 4-(Difluoromethoxy)-3-methoxybenzaldehyde a valuable building block for designing ligands targeting enzymes involved in critical biological pathways.

Recent advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that derivatives of 4-(Difluoromethoxy)-3-methoxybenzaldehyde may interact effectively with proteins such as kinases and transcription factors, which are often implicated in diseases like cancer and neurodegeneration. These insights have spurred new experimental investigations aimed at validating computational predictions and uncovering novel therapeutic applications.

In the agrochemical sector, the unique properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde have also been explored. Its structural features make it a promising candidate for developing next-generation pesticides with improved efficacy and environmental safety. By leveraging its reactivity and stability, researchers aim to create compounds that disrupt pest life cycles while minimizing ecological impact.

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic routes include halogenation followed by methylation or etherification reactions. The precise control of reaction conditions is crucial to achieving high yields and purity, ensuring that downstream applications are not compromised by impurities or byproducts.

Quality control and analytical characterization are paramount when dealing with such specialized compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structure integrity and assess purity levels. These analytical methods provide essential data for researchers to proceed with biological testing or further synthetic modifications.

The versatility of 4-(Difluoromethoxy)-3-methoxybenzaldehyde extends beyond pharmaceuticals and agrochemicals. In materials science, for example, its aromatic system can be functionalized to produce dyes or liquid crystals with tailored optical properties. Such applications underscore the broad utility of this compound across different scientific disciplines.

Future research directions may focus on expanding the chemical space accessible through derivatives of 4-(Difluoromethoxy)-3-methoxybenzaldehyde. By incorporating additional functional groups or exploring different substitution patterns, scientists could uncover novel bioactivities or optimize existing ones for therapeutic use. Collaborative efforts between synthetic chemists and biologists will be essential in translating these discoveries into tangible benefits for human health and agriculture.

In conclusion, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9) represents a fascinating compound with diverse potential applications. Its unique structural features make it an invaluable intermediate in drug discovery, agrochemical development, and materials science. As research continues to uncover new possibilities for this molecule, its importance is likely to grow further within the scientific community.

162401-70-9 (4-(Difluoromethoxy)-3-methoxybenzaldehyde) Related Products

- 151103-08-1(4-(difluoromethoxy)-3-hydroxybenzaldehyde)

- 85684-61-3(3-(Difluoromethoxy)benzaldehyde)

- 127842-54-0(3,4-Bis(difluoromethoxy)benzaldehyde)

- 3375-32-4(Palladium(II) benzoate)

- 1806970-61-5(2-(Difluoromethyl)-4-hydroxy-3-methylpyridine-6-acetic acid)

- 1270532-72-3(tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate)

- 1258327-01-3((S)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol)

- 1261741-34-7(2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)

- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)

- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)